![molecular formula C11H16ClNO B1324631 Isochroman-1-ylmethyl-methyl-amine hydrochloride CAS No. 31231-58-0](/img/structure/B1324631.png)
Isochroman-1-ylmethyl-methyl-amine hydrochloride
Overview
Description
Isochroman-1-ylmethyl-methyl-amine hydrochloride is a chemical compound with the molecular formula C11H15NO•HCl and a molecular weight of 213.70 . This compound is often used in biochemical research, particularly in the field of proteomics . It is known for its unique structure, which includes an isochroman ring system attached to a methyl-amine group.
Preparation Methods
The synthesis of Isochroman-1-ylmethyl-methyl-amine hydrochloride typically involves several steps:
Synthetic Routes: The preparation begins with the formation of the isochroman ring, which is then functionalized to introduce the methyl-amine group. This process often involves the use of reagents such as sodium hydride (NaH) and methyl iodide (CH3I) under controlled conditions.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and pressure conditions are carefully controlled to optimize the yield and purity of the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high throughput. The use of automated systems for monitoring and controlling reaction parameters is also common.
Chemical Reactions Analysis
Isochroman-1-ylmethyl-methyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the methyl-amine group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions: The reactions typically require specific solvents, such as dichloromethane (CH2Cl2) or tetrahydrofuran (THF), and may be catalyzed by acids or bases depending on the desired transformation.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry Applications
Isochroman-1-ylmethyl-methyl-amine hydrochloride is primarily investigated for its therapeutic potential in treating neurological and psychiatric disorders. The compound is part of a broader class of isochroman derivatives that have shown promise in addressing various conditions affecting the central nervous system (CNS).
Therapeutic Uses
Recent studies have highlighted the efficacy of isochroman derivatives, including this compound, in treating:
- Movement Disorders : Potential applications in conditions such as Parkinson's disease.
- Epilepsy : Investigated for anticonvulsant properties.
- Depression and Bipolar Disorder : Shown to influence mood regulation.
- Schizophrenia and Obsessive-Compulsive Disorder : Under research for psychostimulatory effects.
- Cognitive Impairments : Possible benefits in cognitive enhancement and neuroprotection.
A patent describes the use of these compounds for treating various CNS disorders, emphasizing their role in managing symptoms like anxiety, agitation, and sleep disturbances associated with neurological diseases .
Organic Synthesis
This compound also plays a significant role as an intermediate in organic synthesis, particularly in the production of complex molecules.
Synthesis of Pharmaceuticals
The compound can be utilized to synthesize various pharmaceutical agents due to its structural characteristics, which allow for modifications that enhance biological activity. It serves as a precursor for developing new drugs targeting specific receptors within the CNS .
Chemical Reactions
Research indicates that isochroman derivatives can participate in several chemical reactions, including:
- C-H Functionalization : The ability to methylate complex molecules selectively has been demonstrated, facilitating the late-stage modification of drug candidates .
- Oxidative Methylation : This method allows for the introduction of methyl groups into bioactive compounds without extensive synthetic routes, expediting drug development processes .
Case Studies and Research Findings
Several studies have documented the pharmacological evaluation of isochroman compounds, showcasing their potential therapeutic benefits:
Mechanism of Action
The mechanism of action of Isochroman-1-ylmethyl-methyl-amine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: These interactions can affect various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparison with Similar Compounds
Isochroman-1-ylmethyl-methyl-amine hydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as Isochroman-1-ylmethyl-amine and Isochroman-1-ylmethyl-ethyl-amine share structural similarities but differ in their functional groups and properties.
Uniqueness: The presence of the methyl-amine group in this compound imparts unique chemical reactivity and biological activity, making it a valuable compound in research and industry.
Biological Activity
Isochroman-1-ylmethyl-methyl-amine hydrochloride, also known as 1-(isochroman-3-yl)-N-methylmethanamine hydrochloride, is a chemical compound with a unique bicyclic structure that combines an isochroman moiety with an N-methylmethanamine functional group. This compound has garnered interest for its potential biological activities, although comprehensive research on its mechanisms and effects is still limited.
- Molecular Formula : C11H15ClN2O
- Molecular Weight : Approximately 213.70 g/mol
- Purity : Typically ranges from 95% to 97% in solid form.
The isochroman structure contributes to its biological activity, potentially influencing interactions with various biological targets.
Preliminary Studies and Biological Activity
Preliminary studies suggest that isochroman derivatives may exhibit significant biological activities, including:
- Antiproliferative Effects : Some analogs have shown potential in inhibiting cancer cell growth.
- Topoisomerase Inhibition : Similar compounds have been evaluated for their ability to inhibit topoisomerase I (Top1), a crucial enzyme in DNA replication and repair.
Table 1: Comparison of Biological Activities of Isochroman Derivatives
Compound Name | Activity Type | IC50 (μM) |
---|---|---|
1-(isochroman-3-yl)-N-methylmethanamine | Antiproliferative | Not yet determined |
3-Methoxy-N-methylmethanamine | Top1 Inhibition | 0.01 |
N-Methylisocinnamylamine | Potential psychoactive | Varies |
While specific studies on the mechanism of action for this compound are lacking, insights can be drawn from related compounds. The presence of the N-methyl group may enhance its ability to penetrate cellular membranes, facilitating interactions with intracellular targets.
Case Studies
There are currently no published case studies specifically focused on this compound. However, related compounds have been explored in various contexts:
- Topoisomerase I Inhibitors : Research has shown that certain isochroman derivatives can effectively inhibit Top1, leading to increased DNA cleavage and potential anticancer effects. For instance, studies indicate that modifications to the aromatic ring can significantly enhance antiproliferative activity against various cancer cell lines .
- Acetylcholinesterase Inhibition : Compounds structurally similar to isochroman derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which plays a vital role in neurodegenerative diseases like Alzheimer's .
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isochromen-1-yl)-N-methylmethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-12-8-11-10-5-3-2-4-9(10)6-7-13-11;/h2-5,11-12H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWDINNLLMCYGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1C2=CC=CC=C2CCO1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50638094 | |
Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31231-58-0 | |
Record name | NSC131372 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131372 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3,4-Dihydro-1H-2-benzopyran-1-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50638094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [(3,4-dihydro-1H-2-benzopyran-1-yl)methyl](methyl)amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.